

# ADAM17 Signaling Pathways in Autoimmune Diseases: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A,17

Cat. No.: B571539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the role of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE), in the pathogenesis of autoimmune diseases. We will delve into the core signaling pathways orchestrated by ADAM17, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex interactions to support research and development efforts in this field.

## Introduction to ADAM17

ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a critical role in a process called "ectodomain shedding".<sup>[1][2]</sup> This involves the proteolytic cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including cytokines, cytokine receptors, growth factors, and adhesion molecules.<sup>[1][3][4][5]</sup> With over 80 known substrates, ADAM17 acts as a master regulator of multiple signaling pathways that are fundamental to physiological processes such as inflammation, immunity, tissue remodeling, and development.<sup>[6][7][8][9]</sup>

Dysregulation of ADAM17's enzymatic activity is strongly implicated in the pathology of numerous inflammatory and autoimmune diseases.<sup>[1][5]</sup> By releasing potent signaling molecules, hyperactivated ADAM17 can initiate and amplify inflammatory cascades, contributing to the chronic inflammation and tissue damage characteristic of conditions like rheumatoid arthritis (RA), multiple sclerosis (MS), psoriasis, and inflammatory bowel disease

(IBD).[1][5][6] This central role makes ADAM17 a compelling therapeutic target for a range of autoimmune disorders.[8][10]

## Core ADAM17 Signaling Pathways in Autoimmunity

ADAM17's influence on autoimmunity is primarily exerted through the shedding of several key substrates that initiate pro-inflammatory signaling cascades.

### TNF- $\alpha$ Signaling Pathway

ADAM17 was originally identified as the primary enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor- $\alpha$  (pro-TNF- $\alpha$ ) to release its soluble, biologically active form (sTNF- $\alpha$ ).[3][5][11] This shedding event is a critical control point in inflammation. Soluble TNF- $\alpha$  is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on various immune and non-immune cells, triggering downstream signaling pathways (e.g., NF- $\kappa$ B, MAPKs) that drive the expression of inflammatory genes, leading to systemic inflammation. [12] Elevated levels of sTNF- $\alpha$  are a hallmark of many autoimmune diseases, and increased ADAM17 activity is directly correlated with this pathological feature.[1][5][6]



[Click to download full resolution via product page](#)

ADAM17-mediated shedding of TNF- $\alpha$  and subsequent pro-inflammatory signaling.

### IL-6 Trans-Signaling Pathway

ADAM17 plays a pivotal role in the Interleukin-6 (IL-6) signaling pathway through a mechanism known as "trans-signaling".<sup>[6]</sup> ADAM17 cleaves the membrane-bound IL-6 receptor (mIL-6R), which is expressed on only a limited number of cell types like hepatocytes and some leukocytes.<sup>[6]</sup> This shedding releases a soluble IL-6R (sIL-6R). The sIL-6R can bind to IL-6, and this complex can then stimulate cells that do not express mIL-6R but do ubiquitously express the signal-transducing protein gp130.<sup>[6]</sup> This trans-signaling dramatically expands the range of cells responsive to IL-6, amplifying its pro-inflammatory effects through the JAK/STAT pathway.<sup>[6]</sup> This mechanism is strongly associated with the chronic inflammatory states seen in diseases like RA.<sup>[12]</sup>



[Click to download full resolution via product page](#)

ADAM17-mediated IL-6 trans-signaling pathway.

## EGFR Ligand Shedding Pathway

ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor- $\alpha$  (TGF- $\alpha$ ).<sup>[1][5]</sup> The shedding of these ligands from the cell surface is necessary for their activation and subsequent binding to EGFR.<sup>[7]</sup> Activation of EGFR triggers downstream signaling cascades, most notably the ERK1/2 MAPK pathway.<sup>[1][6]</sup> In the context of autoimmunity, such as in Sjögren's syndrome, the ADAM17/AREG/EGFR/ERK pathway leads to an increased release of pro-inflammatory cytokines, exacerbating the inflammatory state.<sup>[1][6]</sup>



[Click to download full resolution via product page](#)

ADAM17-mediated shedding of EGFR ligands and downstream signaling.

## Notch Signaling Pathway

ADAM17 is also involved in the activation of the Notch signaling pathway, a critical pathway in cell fate decisions, proliferation, and immune regulation.<sup>[6][13]</sup> While the precise mechanisms are complex, ADAM17 can contribute to the proteolytic processing of Notch receptors. Hyperactivation of the ADAM17/Notch pathway has been observed in the skin and lungs of patients with Systemic Sclerosis (SSc), where it is linked to fibrosis and immune dysregulation.<sup>[13]</sup> Inhibition of this pathway has been shown to reduce the severity of the disease in murine models.<sup>[13]</sup>



[Click to download full resolution via product page](#)

Role of ADAM17 in the Notch signaling activation pathway.

## Quantitative Data and Disease Association

The dysregulation of ADAM17 is a common theme across multiple autoimmune diseases. The following tables summarize key substrates and observed changes in ADAM17 levels.

Table 1: Key ADAM17 Substrates in Autoimmune Diseases

| Substrate             | Disease Association             | Consequence of Shedding                                                 | Reference     |
|-----------------------|---------------------------------|-------------------------------------------------------------------------|---------------|
| TNF- $\alpha$         | RA, MS, Psoriasis, IBD, SLE, SS | Release of pro-inflammatory cytokine, systemic inflammation.            | [1][5][6][14] |
| IL-6 Receptor (IL-6R) | RA, SLE                         | Enables IL-6 trans-signaling, amplifying inflammatory response.         | [3][6][12]    |
| TNFR1 / TNFR2         | MS, RA                          | Release of soluble receptors that can modulate TNF- $\alpha$ signaling. | [3][11][15]   |
| L-selectin            | General Inflammation            | Downregulates leukocyte adhesion and trafficking.                       | [3][12]       |
| Amphiregulin (AREG)   | Sjögren's Syndrome (SS)         | Activates EGFR/ERK pathway, promoting cytokine release.                 | [1][6]        |
| ICAM-1                | RA                              | Modulates cell-cell adhesion and immune cell interaction.               | [3][16]       |
| Notch Receptors       | Systemic Sclerosis (SSc)        | Contributes to Notch pathway activation, linked to fibrosis.            | [6][13]       |

Table 2: ADAM17 Expression and Activity in Autoimmune Diseases

| Disease                   | Finding                                                                                             | Sample Type           | Reference |
|---------------------------|-----------------------------------------------------------------------------------------------------|-----------------------|-----------|
| Rheumatoid Arthritis (RA) | Significantly higher ADAM17 levels vs. osteoarthritis (OA) and normal controls.                     | Serum, Synovial Fluid | [16][17]  |
| Multiple Sclerosis (MS)   | Increased ADAM17 expression in active lesions; associated with macrophages, microglia, and T-cells. | Brain Tissue          | [14][15]  |
| Multiple Sclerosis (MS)   | Increased protein levels of ADAM17 compared to non-inflammatory controls.                           | Cerebrospinal Fluid   | [15]      |
| Systemic Sclerosis (SSc)  | Overexpression of ADAM17 in response to reactive oxygen species.                                    | Skin, Lung            | [13]      |
| Sjögren's Syndrome (SS)   | ADAM17 activation drives inflammatory response in salivary glands.                                  | Salivary Glands       | [1][6]    |

Table 3: Selected ADAM17 Inhibitors in Clinical Development

| Inhibitor  | Target(s)       | Status / Outcome in Autoimmune Disease Trials                              | Reference |
|------------|-----------------|----------------------------------------------------------------------------|-----------|
| Apratastat | ADAM17          | Phase II trials for RA stopped due to lack of efficacy and adverse events. | [6]       |
| DPC 333    | ADAM17          | Use in RA treatment ceased due to inefficacy and toxicity (liver, muscle). | [6]       |
| INCB7839   | ADAM10 / ADAM17 | Advanced to clinical trials; primarily used in oncology settings.          | [6]       |

## Experimental Protocols and Methodologies

Accurate measurement of ADAM17 expression and activity is crucial for research. Below are detailed methodologies for key experiments.

## General Workflow for Studying ADAM17 Shedding

The following workflow outlines the typical steps involved in investigating the shedding of an ADAM17 substrate in a cell-based model.



[Click to download full resolution via product page](#)

General experimental workflow for analyzing ADAM17-mediated substrate shedding.

## ADAM17 Activity Assay (Fluorogenic)

This protocol describes a common method to quantify the enzymatic activity of ADAM17 in cell lysates or with purified enzyme using a quenched fluorescent substrate.

**Principle:** A specific peptide substrate for ADAM17 is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active ADAM17, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.

**Materials:**

- ADAM17 Fluorogenic Assay Kit (e.g., from Amsbio, Anaspec, Calbiochem).<sup>[18][19][20]</sup>

- Cell Lysates or Purified Recombinant ADAM17.
- Assay Buffer (provided in kit).
- ADAM17 Inhibitor (e.g., TAPI-0, DPC-333) for control wells.[19]
- Black 96-well microplate.
- Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/405 nm or 490/520 nm).[19]

#### Procedure:

- Sample Preparation:
  - Lyse cells using a suitable protein extraction reagent (e.g., CytoBuster).[18]
  - Centrifuge the lysate to pellet debris and collect the supernatant.
  - Determine the total protein concentration of the supernatant (e.g., using a NanoDrop).[18]
- Assay Setup:
  - Prepare reactions in a 96-well plate according to the kit manufacturer's protocol.
  - Include the following wells:
    - Sample Wells: Cell lysate/purified enzyme + assay buffer + fluorogenic substrate.
    - Inhibitor Control: Cell lysate/purified enzyme + ADAM17 inhibitor + assay buffer + fluorogenic substrate.
    - Substrate Blank: Assay buffer + fluorogenic substrate (no enzyme).
- Reaction and Measurement:
  - Initiate the reaction by adding the fluorogenic substrate.

- Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure fluorescence intensity in kinetic mode for a set period (e.g., 5 to 60 minutes), taking readings every 1-2 minutes.[\[21\]](#)
- Data Analysis:
  - Calculate the rate of reaction (slope of fluorescence vs. time).
  - Subtract the slope of the inhibitor control or blank from the sample slope to determine the specific ADAM17 activity.
  - Normalize activity to the amount of protein loaded per well (e.g., pmol/min/μg).

## Measurement of ADAM17 Expression

### A. Western Blotting:

This method is used to detect and quantify ADAM17 protein levels in cell lysates or tissue homogenates. It can distinguish between the inactive pro-form and the mature, active form of ADAM17.

#### Procedure:

- Protein Extraction: Prepare cell or tissue lysates as described above. For analyzing membrane-bound mature ADAM17, enrichment of membrane proteins may be required.[\[22\]](#)
- SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAM17 (e.g., rabbit anti-TACE).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g.,  $\beta$ -actin or GAPDH).

#### B. Immunohistochemistry (IHC):

IHC is used to visualize the location and distribution of ADAM17 protein within tissue sections.

Procedure:

- Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.[\[23\]](#)
- Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitope (e.g., using citrate buffer).[\[14\]](#)[\[23\]](#)
- Blocking: Block endogenous peroxidase activity and non-specific binding sites.
- Primary Antibody Incubation: Incubate tissue sections with a primary antibody against ADAM17.
- Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody and a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
- Counterstaining & Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate, and mount the slides.
- Analysis: Examine slides under a microscope. Expression can be semi-quantitatively assessed using methods like the H-score, which considers both the staining intensity and the percentage of positive cells.[\[24\]](#)

## Conclusion and Therapeutic Outlook

ADAM17 is a central hub in the signaling networks that drive inflammation and autoimmunity. [25][26] Its ability to release key mediators like TNF- $\alpha$  and enable IL-6 trans-signaling places it at a critical nexus in the pathogenesis of numerous debilitating diseases. The consistent observation of elevated ADAM17 activity in autoimmune conditions underscores its potential as a high-value therapeutic target. [1][5]

However, the development of ADAM17 inhibitors has been challenging. Early-generation inhibitors lacked specificity and exhibited significant off-target effects, leading to toxicity and failure in clinical trials. [6] The broad substrate repertoire of ADAM17 means that complete inhibition may interfere with essential physiological processes, such as tissue repair.

Future strategies are focused on developing more selective inhibitors, including monoclonal antibodies that target specific domains of the enzyme or allosteric modulators. [27] A deeper understanding of the cell-specific regulation of ADAM17 and its interaction with regulatory proteins like iRhoms may unveil novel approaches to selectively target pathological ADAM17 activity while preserving its homeostatic functions. Continued research into the complex biology of ADAM17 is essential for translating its therapeutic potential into safe and effective treatments for patients with autoimmune diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension [frontiersin.org]
- 3. ADAM17 at the interface between inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 11. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting ADAM-17/notch signaling abrogates the development of systemic sclerosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates proinflammatory mediator expression and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Disintegrin and Metalloprotease-17 (ADAM-17) Is Expressed In Rheumatoid Arthritis and Mediates Monocyte Migration - ACR Meeting Abstracts [acrabstracts.org]
- 18. ADAM17 Activity Assay [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]
- 20. amsbio.com [amsbio.com]
- 21. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ADAM17 orchestrates Interleukin-6, TNF $\alpha$  and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ADAM17 Signaling Pathways in Autoimmune Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571539#adam17-signaling-pathways-in-autoimmune-diseases]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)